6,8-dichloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. The structure can be represented in various formats, such as a line-angle formula or a 3D model .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can provide important information about how the compound behaves under different conditions .Scientific Research Applications
Photophysical Properties and Molecular Logic Gates
Pyrazoloquinoline derivatives have been explored for their photophysical properties, showing potential as molecular logic gates. The study by Uchacz et al. (2016) focused on amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, revealing their applications in solvatochromism, acidochromism, solid state fluorescence, and electron transfer processes. These compounds could interpret pH-dependent fluorescence as a multilevel logic gate, suggesting utility in molecular electronics and sensor technology. The significant effect of protic solvents on the energy of the first electronic excited state of these compounds highlights their sensitivity to environmental changes, making them suitable for developing responsive materials and devices (Uchacz et al., 2016).
Corrosion Inhibition and Material Protection
Research into quinoxaline derivatives, closely related to pyrazoloquinoline compounds, has shown their effectiveness as corrosion inhibitors for metals in acidic environments. Saraswat and Yadav (2020) synthesized quinoxaline derivatives that demonstrated high corrosion inhibition efficiency for mild steel. These findings underscore the potential of pyrazoloquinoline derivatives in material science, particularly in protecting metals from corrosion, which could extend the lifespan of industrial materials and components (Saraswat & Yadav, 2020).
Organic Electronics and Photovoltaics
The structural and optical properties of pyrazoloquinoline derivatives have been extensively studied for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices. For instance, Zeyada et al. (2016) investigated the photovoltaic properties of certain pyrazoloquinoline derivatives, highlighting their potential in organic-inorganic photodiode fabrication. These compounds exhibited significant photovoltaic properties under illumination, suggesting their utility in solar energy conversion and electronic devices (Zeyada et al., 2016).
Anticancer Activity and Biomedical Applications
Although not directly related to the specific compound , the broader family of pyrazoloquinoline derivatives has been explored for potential biomedical applications, including anticancer activity. Paitandi et al. (2017) synthesized iridium(III) complexes based on a pyrazole-appended quinoline-based BODIPY, demonstrating significant anticancer activity. These findings open avenues for the use of pyrazoloquinoline derivatives in medicinal chemistry, particularly in developing new therapeutic agents (Paitandi et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6,8-dichloro-1-(3,4-dimethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3/c1-14-8-9-18(10-15(14)2)29-24-19-11-17(25)12-21(26)23(19)27-13-20(24)22(28-29)16-6-4-3-5-7-16/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXRKOMAZUGVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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